3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid
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Overview
Description
3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid: is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as a halogenated carboxylic acid or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid
- 3-(6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid
- 3-(6-Iodo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid
Uniqueness
The presence of the bromine atom in 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity, biological activity, and interactions with molecular targets.
Properties
Molecular Formula |
C12H15BrO4 |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
3-(6-bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C12H15BrO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h6,8-10H,1-5H2,(H,14,15) |
InChI Key |
SGAJSUOCVISRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)C(=CO2)CCC(=O)O |
Origin of Product |
United States |
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